molecular formula C20H20N2 B085879 N,N-Dibenzylpyridine-4-methylamine CAS No. 14147-07-0

N,N-Dibenzylpyridine-4-methylamine

Cat. No.: B085879
CAS No.: 14147-07-0
M. Wt: 288.4 g/mol
InChI Key: BPLXDKVKYBVOAB-UHFFFAOYSA-N
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Description

N,N-Dibenzylpyridine-4-methylamine is a chemical compound of interest in medicinal and organic chemistry as a versatile synthetic building block. Its structure, featuring a pyridine core substituted with a methylamine group that is di-alkylated with benzyl groups, makes it a valuable intermediate for the development of pharmacologically active molecules. Related pyridine-methylamine scaffolds have demonstrated significant utility in drug discovery, particularly as key components in inhibitors targeting essential bacterial membrane proteins, such as Mycobacterial membrane protein Large 3 (MmpL3) in Mycobacterium tuberculosis . The structural motif of a basic nitrogen atom capable of forming hydrogen bonds, as seen in this compound, is often critical for binding to biological targets . This di-benzylated derivative can serve as a precursor for further chemical elaboration. The dibenzylamine moiety is a common feature in compounds investigated for various therapeutic areas. For instance, cinnamamide-dibenzylamine hybrids have been explored as multi-targeting agents for Alzheimer's disease, showing potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase . Researchers can utilize this compound in the synthesis of complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. Its application spans across the synthesis of potential neurotherapeutics, antimicrobials, and other biologically relevant small molecules. Please note: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

14147-07-0

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

N-benzyl-1-phenyl-N-(pyridin-4-ylmethyl)methanamine

InChI

InChI=1S/C20H20N2/c1-3-7-18(8-4-1)15-22(16-19-9-5-2-6-10-19)17-20-11-13-21-14-12-20/h1-14H,15-17H2

InChI Key

BPLXDKVKYBVOAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=NC=C3

Other CAS No.

14147-07-0

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

N,N-Dibenzylpyridine-4-methylamine has been investigated for its potential therapeutic properties. Its structural similarity to other biologically active compounds suggests various pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study focused on synthesizing derivatives targeting multidrug efflux pumps demonstrated promising antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans .

Antidepressant and Analgesic Properties

Pyridine derivatives, including this compound, have been noted for their potential as antidepressants and analgesics. The synthesis methods involving reductive amination highlight the compound's utility in developing new therapeutic agents .

Analytical Chemistry Applications

This compound is utilized in analytical chemistry for its role as a standard or reagent in various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

A method has been developed for the separation of this compound using reverse phase HPLC. This technique allows for the effective analysis of the compound in complex mixtures, enhancing its application in quality control and research settings .

Material Science Applications

The compound's unique chemical structure lends itself to applications in material science, particularly in the development of new materials with specific properties.

Polymer Chemistry

This compound can be used as a building block in the synthesis of polymers. Its functional groups allow for modification and incorporation into polymer matrices, potentially leading to materials with enhanced mechanical and thermal properties.

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Focus Findings
Study on Antimicrobial EffectsInvestigated antibacterial activity against common pathogensCompounds derived from this compound showed significant inhibition of bacterial growth
HPLC Method DevelopmentAnalyzed separation techniques for this compoundEstablished effective conditions for reverse phase HPLC, facilitating its analysis
Synthesis of AntidepressantsExplored the synthesis of pyridine derivativesHighlighted the potential of this compound as a precursor for antidepressant drugs

Comparison with Similar Compounds

Structural Analogs with Dibenzylamine Motifs

(a) Benzathine Benzylpenicillin (CAS 1538-09-6)
  • Structure : Contains N,N'-dibenzylethylenediamine as a counterion for benzylpenicillin, forming a 1:2 salt .
  • Comparison: Backbone: Ethylenediamine vs. pyridine-methylamine. Applications: Benzathine benzylpenicillin is used in sustained-release antibiotics due to low solubility . The pyridine derivative may exhibit different solubility and bioavailability, influenced by the aromatic system.
(b) N-Benzyl-N-[1-methyl-2-(4-methoxyphenyl)ethyl]amine
  • Structure : Features a benzyl group and a methoxy-substituted phenethyl group on the amine .
  • Steric Effects: Dual benzyl groups in the target compound increase steric hindrance compared to the single benzyl/methoxy-phenethyl substituents, which could impact binding affinity in pharmacological contexts.

Functional Group Comparisons

(a) 4-(Dimethylamino)benzohydrazide
  • Structure: Contains a dimethylamino group attached to a benzohydrazide backbone .
  • Comparison: Electronic Effects: The dimethylamino group is less bulky than dibenzyl, leading to higher solubility in polar solvents. The dibenzyl groups in the target compound enhance lipophilicity, favoring membrane permeability. Synthetic Utility: The pyridine ring in N,N-Dibenzylpyridine-4-methylamine may serve as a directing group in metal-catalyzed reactions, unlike the benzohydrazide derivative.

Physicochemical Properties (Hypothetical Table)

Property This compound Benzathine Benzylpenicillin 4-(Dimethylamino)benzohydrazide
Backbone Pyridine-methylamine Ethylenediamine Benzohydrazide
Substituents Two benzyl groups Two benzyl groups Dimethylamino
Solubility Low (lipophilic) Very low (salt form) Moderate (polar substituent)
Potential Applications Catalysis, drug intermediates Antibiotic formulation Medicinal chemistry

Q & A

Q. What are the established synthetic routes for N,N-Dibenzylpyridine-4-methylamine, and how can reaction conditions (e.g., solvent, catalyst) be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, alkylation of pyridine-4-methylamine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common route. Optimization includes:
  • Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .
  • Catalyst use : Transition metals (e.g., Pd/C) may improve yields in reductive amination .
  • Temperature control : Reactions often proceed at 80–100°C, monitored by TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing This compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl group integration at δ 3.8–4.5 ppm) .
  • X-ray Diffraction (XRD) : Resolves molecular geometry; hydrogen bonding and torsion angles validate steric effects .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates:
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge-transfer potential .
  • Electrostatic Potential Maps : Visualize nucleophilic/electrophilic sites for reaction design .
  • Thermodynamic Stability : Gibbs free energy comparisons assess synthetic feasibility under varying conditions .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility) for This compound?

  • Methodological Answer :
  • Cross-validation : Compare data from peer-reviewed journals and databases like NIST Chemistry WebBook .
  • Experimental replication : Reproduce synthesis under standardized conditions (e.g., purity >98%) and characterize using multiple techniques .
  • Statistical analysis : Apply ANOVA to assess variability in reported measurements (e.g., DSC for melting points) .

Q. What safety protocols are critical for handling This compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

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